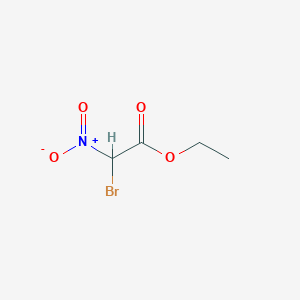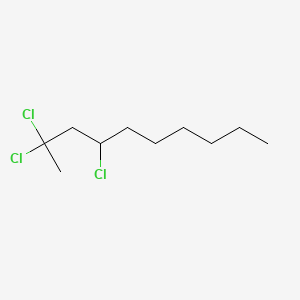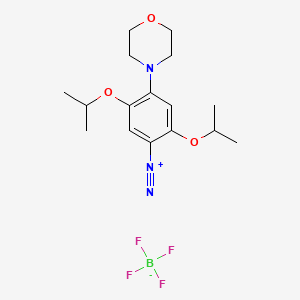
4-Morpholino-2,5-diisopropoxybenzenediazonium tetrafluoroborate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-bis-(1-Methylethoxy)-4-(morpholino)benzenediazonium tetrafluoroborate is a diazonium salt that has garnered interest in various fields of scientific research due to its unique chemical properties. This compound is characterized by the presence of a diazonium group, which is known for its reactivity and versatility in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-bis-(1-Methylethoxy)-4-(morpholino)benzenediazonium tetrafluoroborate typically involves the diazotization of an aromatic amine precursor. The general synthetic route can be summarized as follows:
Aromatic Amine Precursor: The starting material is an aromatic amine, which undergoes diazotization.
Diazotization Reaction: The aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures to form the diazonium salt.
Tetrafluoroborate Formation: The diazonium salt is then reacted with tetrafluoroboric acid to yield the final product, 2,5-bis-(1-Methylethoxy)-4-(morpholino)benzenediazonium tetrafluoroborate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2,5-bis-(1-Methylethoxy)-4-(morpholino)benzenediazonium tetrafluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, and cyanides.
Coupling Reactions: The compound can participate in azo coupling reactions with phenols and aromatic amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aromatic amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halide salts (e.g., NaCl, NaBr), hydroxides (e.g., NaOH), and cyanides (e.g., NaCN). These reactions are typically carried out in aqueous or alcoholic solvents at low temperatures.
Coupling Reactions: Phenols and aromatic amines are used as coupling partners, and the reactions are usually conducted in alkaline conditions.
Reduction Reactions: Reducing agents such as sodium sulfite or stannous chloride are employed to convert the diazonium group to an amine.
Major Products Formed
Substitution Reactions: The major products are substituted aromatic compounds, such as halogenated, hydroxylated, or cyanated derivatives.
Coupling Reactions: The major products are azo compounds, which are characterized by the presence of an azo linkage (-N=N-).
Reduction Reactions: The major product is the corresponding aromatic amine.
科学的研究の応用
2,5-bis-(1-Methylethoxy)-4-(morpholino)benzenediazonium tetrafluoroborate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of azo compounds and substituted aromatic compounds.
Biology: The compound is employed in the labeling and detection of biomolecules, such as proteins and nucleic acids, through azo coupling reactions.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 2,5-bis-(1-Methylethoxy)-4-(morpholino)benzenediazonium tetrafluoroborate involves the reactivity of the diazonium group. The diazonium group is highly electrophilic and can undergo nucleophilic substitution reactions with various nucleophiles. In azo coupling reactions, the diazonium group reacts with electron-rich aromatic compounds to form azo linkages. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles or coupling partners used.
類似化合物との比較
Similar Compounds
- 2,5-bis-(1-Methylethoxy)-4-(morpholino)benzenediazonium chloride
- 2,5-bis-(1-Methylethoxy)-4-(morpholino)benzenediazonium sulfate
- 2,5-bis-(1-Methylethoxy)-4-(morpholino)benzenediazonium nitrate
Comparison
Compared to its analogs, 2,5-bis-(1-Methylethoxy)-4-(morpholino)benzenediazonium tetrafluoroborate is unique due to the presence of the tetrafluoroborate counterion. This counterion can influence the solubility, stability, and reactivity of the compound. For example, the tetrafluoroborate salt may exhibit different solubility properties in organic solvents compared to the chloride or sulfate salts. Additionally, the tetrafluoroborate ion can affect the overall stability of the diazonium compound, making it more suitable for certain applications.
特性
CAS番号 |
68400-46-4 |
|---|---|
分子式 |
C16H24BF4N3O3 |
分子量 |
393.2 g/mol |
IUPAC名 |
4-morpholin-4-yl-2,5-di(propan-2-yloxy)benzenediazonium;tetrafluoroborate |
InChI |
InChI=1S/C16H24N3O3.BF4/c1-11(2)21-15-10-14(19-5-7-20-8-6-19)16(22-12(3)4)9-13(15)18-17;2-1(3,4)5/h9-12H,5-8H2,1-4H3;/q+1;-1 |
InChIキー |
KSJKLYOQRFXVSX-UHFFFAOYSA-N |
正規SMILES |
[B-](F)(F)(F)F.CC(C)OC1=CC(=C(C=C1[N+]#N)OC(C)C)N2CCOCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



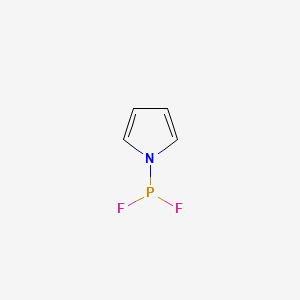
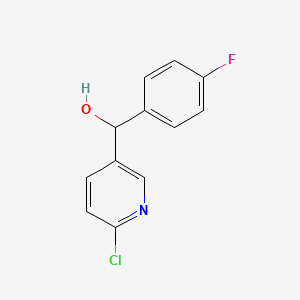
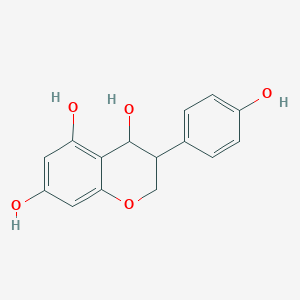

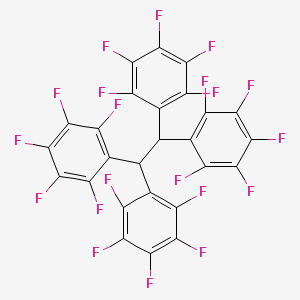

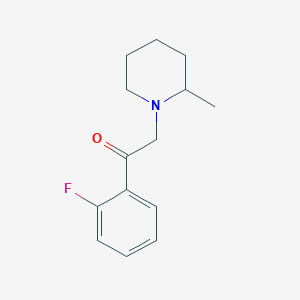
![(2,4,16,16-tetradeuterio-13-methyl-17-oxo-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-3-yl) (Z)-octadec-9-enoate](/img/structure/B13416951.png)


